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Tetrakis(trichlorosilyl)silane

thermal stability volatility precursor handling

Tetrakis(trichlorosilyl)silane, also known as dodecachloroneopentasilane, is a perchlorinated branched oligosilane with the formula Si(SiCl₃)₄. It appears as a white, moisture-sensitive solid that decomposes above 300 °C rather than boiling.

Molecular Formula Cl12Si5
Molecular Weight 565.8 g/mol
CAS No. 50350-62-4
Cat. No. B1514558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(trichlorosilyl)silane
CAS50350-62-4
Molecular FormulaCl12Si5
Molecular Weight565.8 g/mol
Structural Identifiers
SMILES[Si]([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl
InChIInChI=1S/Cl12Si5/c1-13(2,3)17(14(4,5)6,15(7,8)9)16(10,11)12
InChIKeyHTCXJJZPNJOAGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(trichlorosilyl)silane (CAS 50350-62-4): A Perchlorinated Neopentasilane Core for Silicon-Based Thin-Film and Electrodeposition Precursors


Tetrakis(trichlorosilyl)silane, also known as dodecachloroneopentasilane, is a perchlorinated branched oligosilane with the formula Si(SiCl₃)₄. It appears as a white, moisture-sensitive solid that decomposes above 300 °C rather than boiling [1]. The compound serves as a strategic intermediate in semiconductor processing: it is the direct precursor to neopentasilane Si(SiH₃)₄, a silicon hydride used for liquid-phase deposition of amorphous silicon-carbon films [2], and has been investigated alongside hexachlorodisilane as a higher-boiling alternative to SiCl₄ for electrochemical silicon deposition (ec-LLS) [3].

Why Tetrakis(trichlorosilyl)silane (CAS 50350-62-4) Cannot Be Replaced by SiCl₄ or Hexachlorodisilane


Generic perchlorinated silanes are not interchangeable for applications targeting branched silicon architectures or low-volatility processing. SiCl₄ is a volatile liquid (b.p. ~59 °C) with limited thermal range, while hexachlorodisilane (Si₂Cl₆), though a liquid, undergoes Lewis-base-catalysed disproportionation into tetrakis(trichlorosilyl)silane and SiCl₄ itself [1]. Only the branched Si(SiCl₃)₄ topology provides the steric and electronic configuration needed for direct hydrogenation to neopentasilane with >93 % purity [2]. Moreover, the solid nature and decomposition point >300 °C offer a fundamentally different volatility profile, enabling electrodeposition at mild temperatures above ambient where SiCl₄ vapour pressure (194 Torr at 20 °C) becomes impractical [3]. The following quantitative evidence clarifies where this compound stands relative to its closest comparators.

Head-to-Head Quantitative Evidence: Tetrakis(trichlorosilyl)silane (50350-62-4) vs. Closest Comparators


Thermal Stability and Physical State: Solid Decomposition >300 °C vs. Liquid Volatility of SiCl₄ and Si₂Cl₆

Tetrakis(trichlorosilyl)silane is a white solid that decomposes above 300 °C without boiling [1]. In contrast, silicon tetrachloride (SiCl₄) is a liquid with a boiling point of 59.2 °C and a vapour pressure of 194 Torr at 20 °C [2]. Hexachlorodisilane (Si₂Cl₆) boils at 144 °C but remains a liquid [3]. The solid-state and high decomposition temperature enable handling and deposition processes at elevated temperatures that would vaporise liquid chlorosilanes.

thermal stability volatility precursor handling

Silicon Atom Density per Precursor Molecule: 5 Si Atoms in Si(SiCl₃)₄ vs. 1 in SiCl₄ and 2 in Si₂Cl₆

Tetrakis(trichlorosilyl)silane contains five silicon atoms per molecule, compared to one silicon atom in SiCl₄ and two in hexachlorodisilane [1][2]. This higher silicon density (24.82 wt% Si) could theoretically reduce the molar flux of precursor required to achieve a given silicon film growth rate in CVD or electrodeposition processes.

silicon content deposition efficiency precursor utilization

Direct Precursor to High-Purity Neopentasilane: >93 % (w/w) via Diisobutylaluminum Hydride Reduction

According to US patent US20100176338A1, tetrakis(trihalosilyl)silane—including the trichlorosilyl variant—is reduced with diisobutylaluminum hydride to yield a composition containing at least 93 % (w/w) neopentasilane, with ≤5 % other silanes and ≤2 % hydrocarbons [1]. Attempts to produce neopentasilane from linear chlorosilanes such as Si₂Cl₆ or SiCl₄ do not yield the branched Si(SiH₃)₄ structure directly.

neopentasilane hydrogenation single-source precursor

Volatility Profile for Electrodeposition: Sublimation at 190 °C/15 mmHg Enables Wider Thermal Window than SiCl₄ (b.p. 59 °C)

Tetrakis(trichlorosilyl)silane sublimes at approximately 190 °C under 15 mmHg , whereas SiCl₄ boils at 59.2 °C with a vapour pressure of 194 Torr at 20 °C [1]. The electrodeposition study by Downes et al. specifically notes that larger chlorosilanes possess 'higher boiling point and lower vapor pressure relative to SiCl₄,' allowing electrodeposition at mild temperatures above room temperature [1].

electrodeposition vapour pressure precursor delivery

Crystal Solvate Formation: Structural Comparison of Si(SiCl₃)₄, Si(SiCl₃)₄·SiCl₄, and Si(SiCl₃)₄·C₆H₆ for Purification Strategies

Tetrakis(trichlorosilyl)silane crystallises in at least three forms: solvent-free Si(SiCl₃)₄ (Meyer-Wegner et al., 2011), the SiCl₄ co-crystal Si(SiCl₃)₄·SiCl₄ (Fleming, 1972), and the benzene monosolvate Si(SiCl₃)₄·C₆H₆ (Bolte et al., 2020) [1]. The ability to form a discrete crystalline solvate with SiCl₄—the very by-product of its synthesis—offers a crystallisation-based purification pathway that is not available for simple chlorosilanes such as SiCl₄ or Si₂Cl₆.

crystal engineering solvate purification solid-state characterization

Optimal Application Scenarios for Tetrakis(trichlorosilyl)silane (50350-62-4) Based on Quantitative Differentiation Evidence


Synthesis of High-Purity Neopentasilane for Liquid-Phase Deposition of Si-C Films

When a semiconductor research group or photovoltaic manufacturer requires ≥93 % (w/w) neopentasilane as a single-source precursor for amorphous silicon-carbon hybrid layers, tetrakis(trichlorosilyl)silane is the designated starting material. Its reduction with diisobutylaluminum hydride delivers the branched tetrasilane core intact, as demonstrated in US patent US20100176338A1 [1]. No linear perchlorosilane can replicate this transformation.

Electrochemical Liquid-Liquid-Solid (ec-LLS) Silicon Deposition at Elevated Bath Temperatures

For ec-LLS experiments requiring stable precursor concentrations at temperatures well above the boiling point of SiCl₄, tetrakis(trichlorosilyl)silane provides a solid, high-decomposition-point alternative. The Downes et al. (2021) study explicitly identifies larger chlorosilanes as candidates for extending the thermal window of Si electrodeposition, noting their lower vapour pressure relative to SiCl₄ [2].

Purification of Perchlorinated Silanes via SiCl₄ Co-crystal Formation

Production facilities synthesising tetrakis(trichlorosilyl)silane from hexachlorodisilane can exploit the propensity of the product to form a crystalline SiCl₄ co-crystal [3]. This enables removal of excess SiCl₄ and other by-products through selective crystallisation, a strategy not available for simpler chlorosilanes, thereby improving the purity of the final precursor for downstream deposition.

Silicon-Rich Precursor for CVD Processes Targeting High Deposition Rates

In chemical vapour deposition systems where precursor delivery rate limits film growth, the five-silicon-atom structure of tetrakis(trichlorosilyl)silane (24.82 wt% Si) offers a higher silicon payload per mole of precursor compared to SiCl₄ or Si₂Cl₆ [4]. This can translate into lower carrier-gas volumes and higher throughput in Si or SiC epitaxial growth, provided the deposition chemistry accommodates the chlorine content.

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